REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=[O:12])(O)[O-].[Na+].[C:14]1([CH3:20])[CH:19]=CC=C[CH:15]=1.[OH2:21]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[OH:21][CH2:15][C:14]1([CH3:20])[CH2:19][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:8][C:9]1=[O:12] |f:1.2,5.6|
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Name
|
|
Quantity
|
0.163 kg
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
0.63 kg
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0.75 L
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
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[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
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Name
|
1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride
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Quantity
|
0.466 kg
|
Type
|
reactant
|
Smiles
|
|
Name
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|
Quantity
|
1.5 L
|
Type
|
reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated to and
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Type
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ADDITION
|
Details
|
are added over a period of four hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
is decanted
|
Type
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CUSTOM
|
Details
|
Residual water is then removed by azeotropic distillation, 0.120 L of isopropanol
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Type
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ADDITION
|
Details
|
are added at 70° C.
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Type
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CUSTOM
|
Details
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crystallization
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Type
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TEMPERATURE
|
Details
|
by cooling to 0° to 5° C
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with two 0.1 L 0° to 5° C. toluene washes
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Type
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CUSTOM
|
Details
|
dried in a 70° C. forced-air oven overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Approximately 0.229 kg (1.11 mol, 74% of theoretical amount) of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrozolidinone is isolated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1(C(NN(C1)C1=CC=CC=C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |